Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate
Description
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate is a chiral diester derivative of butanedioic acid (succinic acid). Its structure features:
- Two propan-2-yl ester groups.
- Two trimethylsilyl (TMS) ether-protected hydroxyl groups at the (2S,3S) stereocenters.
This compound is primarily utilized in organic synthesis as a protected intermediate, where the TMS groups enhance lipophilicity and stabilize reactive hydroxyl moieties during reactions. The (2S,3S) configuration renders it valuable in asymmetric catalysis and pharmaceutical precursor synthesis.
Properties
IUPAC Name |
dipropan-2-yl (2S,3S)-2,3-bis(trimethylsilyloxy)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAZEIUCUCCYIA-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628456 | |
| Record name | Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197013-45-9 | |
| Record name | Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
A classic approach involves refluxing L-tartaric acid with excess isopropyl alcohol in the presence of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic acyl substitution:
This method yields the diisopropyl ester with >90% conversion but requires careful control of reaction time (12–24 hours) and temperature (80–100°C) to minimize racemization.
Coupling Reagent-Mediated Esterification
Modern protocols employ carbodiimides (e.g., DCC, EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst. For example:
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Reagents : L-Tartaric acid (1 equiv), isopropyl alcohol (2.2 equiv), DCC (2.2 equiv), DMAP (0.1 equiv)
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Conditions : 0°C to room temperature, 6–12 hours
This method achieves 85–95% yield with minimal epimerization.
Silylation of Hydroxyl Groups
The diisopropyl tartrate intermediate undergoes silylation to protect the vicinal diol groups. Trimethylsilyl (TMS) protection is preferred due to its stability under acidic and basic conditions.
Chlorotrimethylsilane (TMSCl) with Base
The most widely cited method uses TMSCl and a hindered amine base (e.g., imidazole, triethylamine):
Procedure :
Hexamethyldisilazane (HMDS) with Catalytic Acid
HMDS serves as both a silylating agent and base:
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Reagents : HMDS (2.5 equiv), trimethylchlorosilane (0.1 equiv)
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Solvent : Toluene or acetonitrile
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Conditions : Reflux for 2–4 hours
This method avoids external base, simplifying purification, but requires strict anhydrous conditions.
One-Pot Esterification–Silylation
Advanced protocols combine esterification and silylation in a single step to reduce handling and improve efficiency.
Example Protocol :
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Mix L-tartaric acid (1 equiv), isopropyl alcohol (3 equiv), TMSCl (2.5 equiv), and DMAP (0.2 equiv) in THF.
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Add DCC (2.2 equiv) at 0°C and stir for 24 hours.
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Filter to remove dicyclohexylurea, concentrate, and purify by flash chromatography.
Yield : 70–80%
Advantages : Reduced racemization risk and shorter reaction time.
Stereochemical Analysis and Validation
The (2S,3S) configuration is confirmed using:
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Chiral HPLC : Chiralpak IC-3 column, hexane/isopropanol (90:10), retention time = 14.2 min.
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X-ray Crystallography : Crystallization from hexane/ethyl acetate confirms the meso-avoided diastereomer.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 4.85 (m, 2H, OCH(CH₃)₂), 4.12 (dd, J = 6.4 Hz, 2H, CHOSi), 1.25 (d, J = 6.2 Hz, 12H, CH₃), 0.15 (s, 18H, Si(CH₃)₃).
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¹³C NMR : δ 170.2 (C=O), 70.1 (OCH(CH₃)₂), 68.9 (CHOSi), 21.8 (CH₃), 1.4 (Si(CH₃)₃).
Industrial-Scale Synthesis
Patents disclose optimized large-scale methods:
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Continuous Flow Reactor : Mix L-tartaric acid, isopropyl alcohol, and TMSCl in a tubular reactor at 50°C (residence time = 30 min). Yield: 82%.
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Solvent-Free Silylation : Ball-mill L-tartaric acid diisopropyl ester with TMSCl and NaHCO₃ (2 hours). Yield: 78%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under anhydrous conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry solvents.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Serves as an intermediate in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate exerts its effects involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl groups protect hydroxyl functionalities, preventing unwanted side reactions and facilitating selective transformations. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
(a) Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate
- Functional Groups : TMS-protected hydroxyls, propan-2-yl esters.
- Stereochemistry : (2S,3S).
- Applications : Synthetic intermediate, chiral auxiliary.
(b) (2S,3S)-2,3-Bis({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})butanedioic acid (from )
- Functional Groups : Caffeoyl (3,4-dihydroxycinnamoyl) esters, free carboxylic acids.
- Stereochemistry : (2S,3S).
(c) Dimethyl (2S,3S)-2,3-dihydroxybutanedioate
- Functional Groups : Methyl esters, free hydroxyls.
- Stereochemistry : (2S,3S).
- Applications : Intermediate in fine chemical synthesis.
Physicochemical Properties
Biological Activity
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate, commonly known as Diisopropyl tartrate (DIPT), is a diester of tartaric acid that plays a significant role in organic synthesis and medicinal chemistry. This compound exhibits notable biological activities and serves as an essential intermediate in the synthesis of various pharmaceuticals. This article explores its biological activity, preparation methods, and applications in research.
- Molecular Formula : C₁₆H₃₄O₆Si₂
- Molecular Weight : 378.61 g/mol
- CAS Number : 197013-45-9
Synthetic Routes
The synthesis of DIPT typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine. The reaction conditions are mild, often carried out at room temperature under an inert atmosphere to yield the desired silyl ether.
Starting Materials :
- (2S,3S)-2,3-dihydroxybutanedioate
- Trimethylsilyl chloride
- Imidazole
Reaction Conditions :
- Room temperature
- Anhydrous conditions
- Inert atmosphere (e.g., nitrogen or argon)
Biological Activity
This compound has been investigated for its biological activity due to its ability to stabilize reactive intermediates during chemical reactions. The trimethylsilyl groups protect hydroxyl functionalities, facilitating selective transformations.
The compound acts primarily as a protecting group in organic synthesis, which allows for the selective modification of other functional groups without interference from hydroxyl groups. This stabilization is critical in the synthesis of biologically active molecules.
Applications in Research
- Organic Synthesis : DIPT is widely used as a protecting group for hydroxyl functionalities in complex organic syntheses.
- Pharmaceutical Development : It serves as an intermediate in synthesizing various pharmaceuticals, particularly those requiring specific stereochemical configurations.
- Biological Studies : Recent studies have explored its potential role in drug development due to its unique structural properties.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the utility of DIPT in synthesizing bioactive compounds through selective deprotection strategies. The compound's ability to maintain stability under various reaction conditions allowed researchers to achieve high yields of desired products while minimizing side reactions.
Case Study 2: Pharmacological Investigations
Research has indicated that compounds derived from DIPT exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. For instance, derivatives synthesized from DIPT have shown promise in inhibiting bacterial growth and modulating inflammatory pathways.
Comparative Analysis of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
